molecular formula C18H21F3N2O3 B14202612 6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid CAS No. 918490-36-5

6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid

Cat. No.: B14202612
CAS No.: 918490-36-5
M. Wt: 370.4 g/mol
InChI Key: KEGQCFWDADAUDL-UHFFFAOYSA-N
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Description

6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an isoquinoline core, a piperidine ring, and a trifluoroacetic acid moiety. The unique structural features of this compound make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline typically involves multiple steps, starting from readily available precursors. One common approach is the Mannich reaction, where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate to form an intermediate piperidin-4-one . This intermediate is then methylated and subjected to oximation with hydroxylamine hydrochloride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, facilitated by reagents such as sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, various nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline involves its interaction with various molecular targets and pathways. The compound’s isoquinoline core is known to interact with enzymes and receptors, modulating their activity. The piperidine ring and trifluoroacetic acid moiety contribute to its overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its trifluoroacetic acid moiety, in particular, enhances its stability and solubility, making it a valuable compound for various applications.

Properties

CAS No.

918490-36-5

Molecular Formula

C18H21F3N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

6-[(1-methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H20N2O.C2HF3O2/c1-18-8-5-13(6-9-18)12-19-16-3-2-15-11-17-7-4-14(15)10-16;3-2(4,5)1(6)7/h2-4,7,10-11,13H,5-6,8-9,12H2,1H3;(H,6,7)

InChI Key

KEGQCFWDADAUDL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)COC2=CC3=C(C=C2)C=NC=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

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